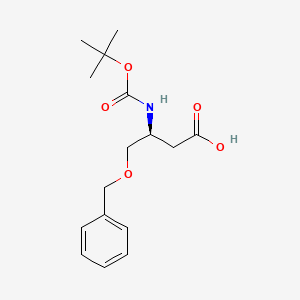

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

Descripción general

Descripción

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Assembly of the butanoic acid backbone: This can be achieved through various organic reactions such as esterification, reduction, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo several types of chemical reactions:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives of the butanoic acid backbone.

Substitution: Various substituted amines depending on the reactants used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid serves as a versatile building block in the synthesis of peptide-based drugs. Its structure allows for the introduction of various amino acid derivatives, which can enhance the pharmacological properties of therapeutic agents.

Case Study : In a study focused on developing inhibitors for specific enzymes, the compound was utilized to synthesize peptide analogs that showed improved binding affinity and selectivity compared to existing drugs. The modifications made using this compound resulted in a significant increase in bioactivity .

Organic Synthesis

This compound is frequently employed in organic synthesis as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability and protects the amine functionality from unwanted reactions.

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| Boc | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Solid-phase synthesis |

| Acetyl | Low | Mild conditions | General organic reactions |

Biochemical Studies

The compound has been used in biochemical studies aimed at understanding enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it an ideal candidate for studying enzyme kinetics and inhibition.

Case Study : Researchers utilized this compound to create a series of enzyme inhibitors that were tested for their efficacy against specific targets involved in metabolic pathways. The results indicated that modifications to the compound could lead to enhanced specificity towards target enzymes .

Mecanismo De Acción

The mechanism of action of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in further reactions.

Comparación Con Compuestos Similares

Similar Compounds

(S)-4-(Benzyloxy)-3-amino butanoic acid: Lacks the Boc protection, making it more reactive.

(S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)butanoic acid: Features a methoxy group instead of a benzyloxy group, altering its reactivity and solubility.

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: Has an extended carbon chain, affecting its physical properties and reactivity.

Uniqueness

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the combination of its benzyloxy group and Boc-protected amino group, which provides specific reactivity patterns and stability under various conditions. This makes it a valuable intermediate in organic synthesis and a useful compound in research applications.

Actividad Biológica

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid, also known by its CAS number 718608-08-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 309.36 g/mol. The compound features both benzyloxy and tert-butoxycarbonyl groups, which are crucial for protecting amino functionalities during chemical reactions.

| Property | Value |

|---|---|

| CAS Number | 718608-08-3 |

| Molecular Weight | 309.36 g/mol |

| Molecular Formula | C16H23NO5 |

| Storage Conditions | Sealed, dry, 2-8°C |

Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. Its structural characteristics allow it to participate in various coupling reactions, making it valuable in the development of peptide-based therapeutics. The protective groups facilitate the selective reaction of amino acids while preventing unwanted side reactions during synthesis .

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties and potential activity against various diseases. For instance, studies have shown that compounds with similar structural features can modulate immune responses and reduce inflammation, suggesting that this compound may share these beneficial effects .

Binding Affinity Studies

Interaction studies have demonstrated that this compound can bind effectively to several biological targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to assess binding affinities with proteins involved in disease pathways. These studies reveal that the compound's unique structure contributes to its biological activity by enhancing its interaction with target molecules .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A recent study explored the anti-inflammatory effects of various derivatives of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with specific derivatives, highlighting the therapeutic potential of this compound in managing inflammatory diseases.

- Peptide Synthesis Applications : Another research effort focused on utilizing this compound in the synthesis of cyclic peptides. The study illustrated how the protective groups allowed for successful cyclization without degradation of sensitive amino acids, showcasing its versatility in peptide chemistry .

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.